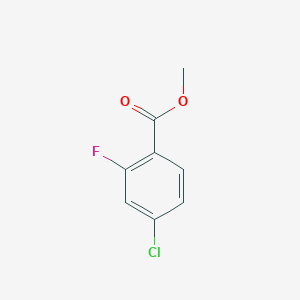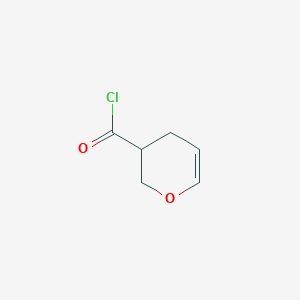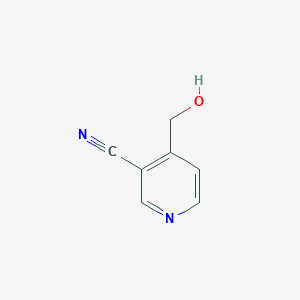
6-O-Demethyl Griseofulvin
Descripción general
Descripción
6-O-Desmetil Griseofulvina es un metabolito del agente antifúngico griseofulvina. Es conocido por su papel en el metabolismo oxidativo de la griseofulvina, que se utiliza para tratar infecciones fúngicas al inhibir la mitosis fúngica. El compuesto tiene la fórmula molecular C₁₆H₁₅ClO₆ y un peso molecular de 338.74 g/mol .
Mecanismo De Acción
El mecanismo de acción de 6-O-Desmetil Griseofulvina implica su interacción con la tubulina fúngica, similar a la griseofulvina. Al unirse a la tubulina, interrumpe la formación del huso mitótico, inhibiendo así la división celular fúngica. Esta acción es crucial en sus propiedades antifúngicas .
Análisis Bioquímico
Biochemical Properties
6-O-Demethyl Griseofulvin interacts with fungal tubulin, a protein involved in cell division . By binding to this protein, it inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This interaction disrupts the normal cell division process in fungi, leading to their death .
Cellular Effects
The primary cellular effect of this compound is the disruption of mitosis in fungal cells . By binding to fungal tubulin, it prevents the formation of the mitotic spindle, leading to cell division errors and ultimately cell death . This effect is specific to fungi and does not affect human cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the protein tubulin in fungal cells . This binding inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . As a result, the fungal cells cannot divide properly, leading to their death .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. As a metabolite of griseofulvin, its effects are likely to be similar to those of the parent compound. Griseofulvin’s antifungal effects are observed shortly after administration and persist as long as the drug is present in the system .
Dosage Effects in Animal Models
Griseofulvin, the parent compound, is used in veterinary medicine to treat dermatophyte infections . The dosage varies depending on the species and the severity of the infection .
Metabolic Pathways
This compound is produced by the oxidative demethylation of griseofulvin
Transport and Distribution
Griseofulvin, the parent compound, is known to be well-distributed throughout the body after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the mitotic spindle in fungal cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-O-Desmetil Griseofulvina típicamente involucra la desmetilación de la griseofulvina. Esto se puede lograr a través de la desmetilación oxidativa utilizando microsomas hepáticos de ratas y ratones . Las condiciones de reacción a menudo incluyen el uso de enzimas específicas que facilitan la eliminación del grupo metilo de la posición 6-O de la griseofulvina.
Métodos de Producción Industrial: La producción industrial de 6-O-Desmetil Griseofulvina es menos común en comparación con su compuesto madre, la griseofulvina. Se puede producir a través de procesos de fermentación controlados que involucran cepas específicas de especies de Penicillium, seguidos de extracción y purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-O-Desmetil Griseofulvina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse aún más para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del anillo aromático.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen microsomas hepáticos y otros sistemas enzimáticos.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los agentes halogenantes y otros electrófilos a menudo se utilizan.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la desmetilación oxidativa produce principalmente 6-O-Desmetil Griseofulvina .
Aplicaciones Científicas De Investigación
6-O-Desmetil Griseofulvina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto de referencia en estudios que involucran el metabolismo de la griseofulvina.
Biología: El compuesto se estudia por sus efectos en las células fúngicas y su papel en la inhibición de la mitosis fúngica.
Medicina: La investigación se centra en sus potenciales efectos terapéuticos y su papel como metabolito de la griseofulvina.
Industria: Se utiliza en el desarrollo de agentes antifúngicos y en estudios relacionados con el metabolismo de fármacos
Comparación Con Compuestos Similares
Comparación con Otros Compuestos Similares: 6-O-Desmetil Griseofulvina es única debido a su desmetilación específica en la posición 6-O. Compuestos similares incluyen:
Griseofulvina: El compuesto madre, ampliamente utilizado como agente antifúngico.
5-O-Desmetil Griseofulvina: Otro metabolito desmetilado con diferentes propiedades.
Análogos clorados: Compuestos con sustituciones de cloro que exhiben actividades antifúngicas variadas.
Singularidad: 6-O-Desmetil Griseofulvina es particularmente notable por su papel en la vía metabólica de la griseofulvina y su interacción específica con la tubulina fúngica, lo que la convierte en un compuesto valioso tanto en contextos de investigación como terapéuticos .
Propiedades
IUPAC Name |
7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGDIBHUPXIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942222 | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20168-89-2, 20168-88-1 | |
| Record name | 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20168-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Demethylgriseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane](/img/structure/B117610.png)
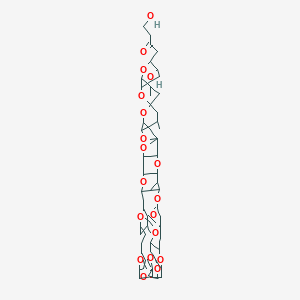
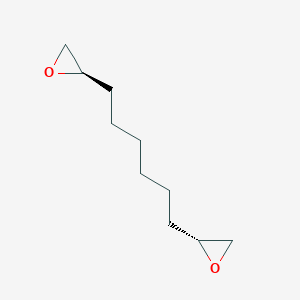
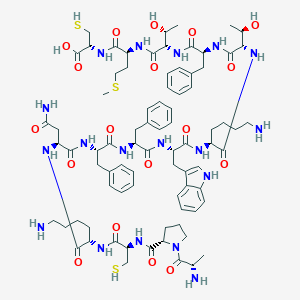


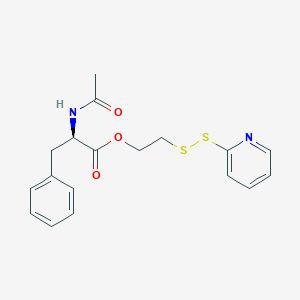
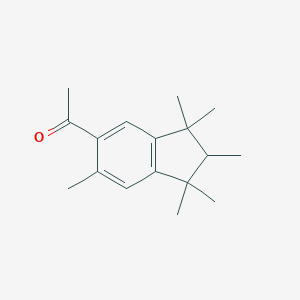
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

